Cas no 3750-07-0 ((4-Chloro-phenyl)-oxo-acetaldehydeoxime)

(4-Chloro-phenyl)-oxo-acetaldehydeoxime Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenyl)-2-oxoacetaldehyde oxime
- (4-chloro-phenyl)-glyoxal-2-oxime
- (4-chloro-phenyl)-oxo-acetaldehyde oxime
- isonitroso-p-chloroacetophenone
- p-chloroisonitrosoacetophenone
- p-chloro-isonitrosoacetophenone
- p-chlorophenylglyoxalmonoxime
- 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone
- SCHEMBL5469788
- (1E)-(4-Chlorophenyl)(oxo)ethanal oxime #
- AC-907/25014191
- AKOS006283549
- 7K-310S
- 4-Chloroisonitrosoacetophenone
- (4-chlorophenyl)(oxo)acetaldehyde oxime
- (4-Chloro-phenyl)-oxo-acetaldehydeoxime
- Ethanedial monooxime, 2-(4-chlorophenyl)-
- (2E)-1-(4-chlorophenyl)-2-hydroxyiminoethanone
- 1089304-84-6
- 3750-07-0
- (2E)-1-(4-chlorophenyl)-2-(N-hydroxyimino)ethan-1-one
- HSTDHICJRITDGJ-BJMVGYQFSA-N
-
- Inchi: InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+
- InChI Key: HSTDHICJRITDGJ-BJMVGYQFSA-N
Computed Properties
- Exact Mass: 183.00900
- Monoisotopic Mass: 183.0087061Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
- XLogP3: 2.7
Experimental Properties
- PSA: 49.66000
- LogP: 1.98270
(4-Chloro-phenyl)-oxo-acetaldehydeoxime Security Information
(4-Chloro-phenyl)-oxo-acetaldehydeoxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(4-Chloro-phenyl)-oxo-acetaldehydeoxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C276355-500mg |
(4-Chloro-phenyl)-oxo-acetaldehydeoxime |
3750-07-0 | 500mg |
$ 325.00 | 2022-04-01 | ||
TRC | C276355-1000mg |
(4-Chloro-phenyl)-oxo-acetaldehydeoxime |
3750-07-0 | 1g |
$ 515.00 | 2022-04-01 | ||
TRC | C276355-250mg |
(4-Chloro-phenyl)-oxo-acetaldehydeoxime |
3750-07-0 | 250mg |
$ 200.00 | 2022-04-01 |
(4-Chloro-phenyl)-oxo-acetaldehydeoxime Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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2. Back matter
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on (4-Chloro-phenyl)-oxo-acetaldehydeoxime
Comprehensive Overview of (4-Chloro-phenyl)-oxo-acetaldehydeoxime (CAS No. 3750-07-0): Properties, Applications, and Research Insights
(4-Chloro-phenyl)-oxo-acetaldehydeoxime (CAS No. 3750-07-0) is a specialized organic compound with a unique molecular structure, combining a chlorophenyl group with an oxo-acetaldehydeoxime moiety. This compound has garnered attention in both academic and industrial research due to its potential applications in pharmaceutical intermediates, agrochemical synthesis, and material science. Its systematic name, (4-Chloro-phenyl)-oxo-acetaldehydeoxime, reflects its precise chemical configuration, making it a subject of interest for researchers exploring structure-activity relationships.
In recent years, the demand for high-purity specialty chemicals like 3750-07-0 has surged, driven by advancements in green chemistry and sustainable synthesis. Users frequently search for terms such as "synthesis of (4-Chloro-phenyl)-oxo-acetaldehydeoxime", "CAS 3750-07-0 suppliers", and "applications of oxime derivatives", highlighting its relevance in modern chemical research. The compound’s oxime functional group is particularly noteworthy, as it plays a critical role in chelation and catalysis, aligning with trends in metal-organic frameworks (MOFs) and bioconjugation techniques.
From a physicochemical perspective, (4-Chloro-phenyl)-oxo-acetaldehydeoxime exhibits distinct properties such as moderate solubility in polar solvents and stability under controlled conditions. Researchers often investigate its spectroscopic characteristics, including NMR and IR spectra, to validate purity and structural integrity. These analyses are crucial for applications in drug discovery, where oxime-based compounds are explored for their bioactive potential.
The compound’s versatility extends to industrial applications, where it serves as a precursor for fine chemicals and functional materials. For instance, its derivatives are studied for their role in polymer stabilization and corrosion inhibition, topics frequently queried in scientific databases. Additionally, the 4-chlorophenyl moiety enhances its utility in cross-coupling reactions, a hotspot in organometallic chemistry.
As the scientific community prioritizes eco-friendly methodologies, (4-Chloro-phenyl)-oxo-acetaldehydeoxime is also evaluated for its compatibility with solvent-free reactions and microwave-assisted synthesis. These approaches align with global initiatives to reduce chemical waste and improve atom economy. Searches for "green synthesis of oxime derivatives" and "CAS 3750-07-0 environmental impact" reflect this growing interest.
In conclusion, (4-Chloro-phenyl)-oxo-acetaldehydeoxime (CAS No. 3750-07-0) represents a compelling case study in the intersection of organic chemistry and applied science. Its multifaceted applications, coupled with ongoing research into its mechanistic pathways, ensure its continued relevance in both academic and industrial settings. For researchers and manufacturers alike, understanding its properties and potential is key to unlocking innovative solutions in chemical innovation.
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